5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with an amino group at position 4 and a tetrahydrofuran (oxolan) ring at position 1. Its structural complexity suggests applications in medicinal chemistry, particularly as a nucleoside analog or kinase inhibitor. The iodine-substituted variant, (2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, is commercially available for research purposes, indicating its relevance in targeted drug discovery .
Propriétés
IUPAC Name |
5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDCTRKQKKYCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938334 | |
| Record name | 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17318-21-7 | |
| Record name | MLS002693673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Cyclization of Diaminopyrimidine Precursors
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclization reactions. A common approach involves treating 4,6-diaminopyrimidine-5-carbaldehyde with hydrazine hydrate under acidic conditions, forming the pyrazolo ring through intramolecular cyclization. The reaction is typically conducted in ethanol or acetic acid at 80–100°C for 6–12 hours.
Reaction Scheme:
The intermediate is then nitrated at the 4-position using fuming nitric acid, followed by reduction with hydrogen gas and palladium-on-carbon to introduce the amino group.
Functionalization of Preformed Pyrazolo[3,4-d]pyrimidines
Alternative methods start with commercially available pyrazolo[3,4-d]pyrimidine derivatives. For example, 3-iodopyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes Sonogashira coupling with propargyl alcohol to introduce alkynyl side chains, which are later oxidized or reduced to achieve desired substituents. This route is advantageous for introducing diversity at the 3-position but requires careful control of reaction conditions to avoid overfunctionalization.
Synthesis of the Sugar Moiety: 2-(Hydroxymethyl)oxolan-3-ol
Protection-Deprotection Strategies
The sugar component, a tetrahydrofuran derivative, is prepared from D-ribose through sequential protection steps:
-
Acetonide Formation: Ribose is treated with acetone and sulfuric acid to protect the 2,3-diol group.
-
Selective Benzylation: The primary hydroxyl group is benzylated using benzyl bromide and NaH.
-
Deprotection: The acetonide is removed via acidic hydrolysis, yielding 2-(hydroxymethyl)oxolan-3-ol.
Table 1: Key Steps in Sugar Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetonide Formation | Acetone, H₂SO₄, RT, 24h | 85 |
| Benzylation | BnBr, NaH, DMF, 0°C → RT | 78 |
| Acidic Hydrolysis | HCl (1M), 60°C, 4h | 92 |
Glycosylation of the Heterocycle and Sugar
Vorbrüggen Glycosylation
The most widely used method involves silylating the heterocyclic base with hexamethyldisilazane (HMDS) and coupling it to the protected sugar using TMSOTf as a catalyst.
Procedure:
-
Silylation: 4-Aminopyrazolo[3,4-d]pyrimidine (1 eq) is refluxed with HMDS (3 eq) in anhydrous acetonitrile for 4h.
-
Coupling: The silylated base is reacted with 2-(hydroxymethyl)-3-benzyloxyoxolane (1.2 eq) and TMSOTf (0.1 eq) at 60°C for 8h.
-
Deprotection: The benzyl group is removed via hydrogenolysis (H₂, Pd/C, MeOH), yielding the final compound.
Yield: 68% (over three steps)
Mitsunobu Reaction
For stereoselective glycosylation, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the heterocycle with the sugar.
Reaction Scheme:
Yield: 54% (requires chromatographic purification)
Characterization and Analytical Data
Structural Confirmation
-
NMR (D₂O):
Challenges and Optimization
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or the hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the amino position .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Anticancer Properties
The compound exhibits significant anticancer activity, particularly as a RET (REarranged during Transfection) inhibitor. RET is known to play a critical role in certain types of lung cancers, and inhibitors targeting this pathway can be effective in treatment regimens. Research indicates that derivatives of 4-aminopyrazolo[3,4-d]pyrimidine, a component of this compound, have been shown to inhibit RET oncoprotein function, leading to reduced tumor growth in preclinical models .
Case Study: RET Inhibition
A study demonstrated that 4-aminopyrazolo[3,4-d]pyrimidine derivatives effectively inhibited RET activity in vitro, leading to apoptosis in cancer cell lines. This finding suggests that the hydroxymethyl oxolane group may enhance the bioavailability and efficacy of the parent compound .
Enzyme Inhibition
2.1 Protein Kinase Inhibitors
The compound has been identified as a potent inhibitor of several protein kinases, including BTK (Bruton’s tyrosine kinase) and CDK1/2 (cyclin-dependent kinases). These kinases are crucial for cell cycle regulation and signal transduction pathways involved in cancer progression and inflammation.
Data Table: Inhibition Profiles
| Kinase | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| BTK | Competitive | 0.5 |
| CDK1 | Non-competitive | 0.8 |
| Src | Competitive | 0.6 |
This data illustrates the compound's potential as a therapeutic agent in conditions where these kinases are dysregulated, such as in various cancers and autoimmune diseases .
Neurological Applications
Research has suggested that the compound may also exhibit neuroprotective effects. The inhibition of specific kinases involved in neuroinflammation could lead to therapeutic strategies for neurodegenerative diseases.
Case Study: Neuroprotection
In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with derivatives of 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol resulted in reduced markers of inflammation and neuronal apoptosis . This suggests a potential application in treating conditions like Alzheimer’s disease.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies indicate that modifications to the oxolane structure can significantly enhance solubility and stability, which are vital for oral bioavailability.
Data Table: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High (in aqueous) |
| Half-life | 6 hours |
| Bioavailability | >50% |
These properties underscore the potential for this compound to be developed into a viable oral medication .
Mécanisme D'action
The mechanism of action of 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . Additionally, the compound acts as a selective Cyclin K degrader, enhancing its cellular potency and selectivity .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo[3,4-d]pyrimidine Family
Key Compounds and Features
Pharmacological and Physicochemical Comparisons
Activité Biologique
5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its structural similarity to purine derivatives and its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a fused pyrazolo-pyrimidine ring system, which is known for its pharmacological properties. The presence of the hydroxymethyl group on the oxolane ring enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit RNA glycosidase activity, which is crucial in the context of certain bacterial infections. For instance, 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP), a related compound, has been identified as a potent inhibitor of Shiga toxin 1 (Stx1), which can lead to renal injury and hemolytic uremic syndrome .
- Anticancer Properties : Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Recent studies have demonstrated that derivatives can significantly inhibit the growth of cancer cell lines such as MCF-7 and HCT-116 with IC50 values ranging from 45 to 99 nM .
Case Study 1: Inhibition of Stx1
A study demonstrated that 4-APP effectively inhibits Stx1 by binding more tightly to the Stx1-ribosome complex than to the free enzyme. This uncompetitive inhibition suggests that similar compounds could be developed for therapeutic strategies against infections caused by enterohemorrhagic E. coli .
Case Study 2: Anticancer Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives revealed their potential as selective CDK inhibitors. A series of compounds were synthesized and tested against various cancer cell lines, showing promising cytotoxic effects. The most active compounds exhibited IC50 values significantly lower than those of standard treatments like sorafenib .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives are often synthesized using dry acetonitrile or dichloromethane as solvents, with alkyl/aryl halides or isocyanates as reagents. Reaction optimization involves adjusting solvent polarity (e.g., acetonitrile for high dielectric constant), temperature (reflux vs. room temperature), and purification via recrystallization from polar solvents like ethanol. Characterization relies on IR (to confirm amine and hydroxyl groups) and ¹H NMR (to verify regioselectivity and stereochemistry) .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Identify functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).
- ¹H/¹³C NMR : Confirm substitution patterns on the pyrimidine and oxolane rings; integration ratios ensure correct stoichiometry.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- Elemental Analysis : Verify purity (>95% C, H, N content). Cross-referencing with synthetic intermediates (e.g., from ) is critical .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers at 2–8°C in a desiccator to prevent hydrolysis of the hydroxymethyl group.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Test antibacterial/antifungal activity using broth microdilution (MIC/MBC against S. aureus, E. coli). Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).
- Dose-Response Curves : Use 3–5 log-fold dilutions (1–100 µg/mL) to determine IC₅₀ values. Include positive controls (e.g., ciprofloxacin for bacteria).
- Mechanistic Studies : Employ fluorescence-based assays (e.g., DNA intercalation studies with ethidium bromide displacement) .
Q. How should data discrepancies in biological activity between studies be resolved?
- Methodological Answer :
- Control Variables : Standardize microbial strains (ATCC references), culture media (Mueller-Hinton agar), and incubation conditions (37°C, 24 hr).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates.
- Replicate Validation : Repeat assays with independent compound batches to rule out synthesis-derived impurities. Cross-check with toxicity data (e.g., reports renal toxicity at ≥50 mg/kg in rodents) .
Q. What strategies are effective for optimizing regioselectivity in pyrazolo[3,4-d]pyrimidine derivatization?
- Methodological Answer :
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings to minimize byproducts.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the pyrimidine C4 position.
- Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control, reducing undesired isomers. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How can in vivo vs. in vitro experimental designs be balanced for pharmacokinetic studies?
- Methodological Answer :
- In Vivo : Use randomized block designs (e.g., ) with rodent models (n=6–8 per group). Administer via oral gavage (10–50 mg/kg) and collect plasma for LC-MS analysis (quantify AUC, Cmax).
- In Vitro : Perform hepatic microsome assays (human/rat) to assess metabolic stability (CYP450 isoforms).
- Data Integration : Apply compartmental modeling (e.g., WinNonlin) to predict bioavailability .
Data Analysis and Contradiction Management
Q. How can researchers address inconsistencies in synthetic yields reported across studies?
- Methodological Answer :
- Factor Screening : Use Design of Experiments (DoE) to test variables (solvent, catalyst loading, time).
- Yield Normalization : Report yields relative to limiting reagent (mol%) and purity-adjusted values.
- Byproduct Analysis : Employ HPLC-MS to identify side products (e.g., notes dimerization in dichloromethane reactions) .
Q. What methods validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose to 0.1 M HCl/NaOH (25°C, 24 hr) and analyze degradation products via UPLC-QTOF.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (Td >150°C indicates thermal stability).
- Long-Term Stability : Store at 25°C/60% RH for 6 months; monitor purity monthly .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
